(1-(2-Chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol
Overview
Description
“(1-(2-Chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol” is a chemical compound with the molecular formula C9H12ClN3O . It is a powder at room temperature . The IUPAC name for this compound is [1- (2-chloro-4-pyrimidinyl)-2-pyrrolidinyl]methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12ClN3O/c10-8-4-9(12-6-11-8)13-3-1-2-7(13)5-14/h4,6-7,14H,1-3,5H2 . The molecular weight of this compound is 213.67 g/mol .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 213.67 g/mol . The InChI code for this compound is 1S/C9H12ClN3O/c10-8-4-9(12-6-11-8)13-3-1-2-7(13)5-14/h4,6-7,14H,1-3,5H2 .Scientific Research Applications
Crystal Structure Analysis
- The study by Dayananda et al. (2012) discusses the crystal structure of a related compound, highlighting the interactions within the crystal lattice, including N—H⋯O, O—H⋯O, and C—H⋯O interactions, as well as π–π interactions. This research contributes to the understanding of molecular arrangements and potential applications in materials science (Dayananda, Butcher, Akkurt, Yathirajan, & Narayana, 2012).
Synthesis and Biological Activity
- Pivazyan et al. (2019) report on the synthesis and preliminary biological screening of new derivatives containing the (1-(2-Chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol structure. These compounds showed a pronounced plant growth stimulating effect, suggesting potential agricultural applications (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Drug Formulation and Pharmacokinetics
- Research on the metabolism, excretion, and pharmacokinetics of related compounds provides insight into their potential therapeutic applications and safety profiles. Sharma et al. (2012) investigated a dipeptidyl peptidase IV inhibitor, outlining its metabolism pathways and suggesting implications for diabetes treatment (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).
Material Science and Organic Synthesis
- The synthesis and characterization of organotin(IV) complexes by Singh et al. (2016) demonstrate the application of this compound derivatives in creating materials with potential antibacterial activities. These findings open up possibilities for new drug development and materials with health-related benefits (Singh, Singh, & Bhanuka, 2016).
Catalysis and Chemical Reactions
- Munck et al. (2017) utilized a prolinol derived ligand for enantioselective alkynylation, showcasing the compound's role in catalyzing the creation of chiral molecules. This research has implications for the synthesis of complex organic molecules with high precision (Munck, Monleón, Vila, & Pedro, 2017).
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine scaffold have been widely used in drug discovery for the treatment of various human diseases . The pyrrolidine ring is a common feature in many biologically active compounds, suggesting that it may interact with a variety of biological targets .
Mode of Action
The pyrrolidine ring, a key structural element in this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function .
Biochemical Pathways
Compounds with a similar pyrrolidine scaffold have been reported to influence various biological pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
[1-(2-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-9-11-4-3-8(12-9)13-5-1-2-7(13)6-14/h3-4,7,14H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDUSRYILMJDBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC(=NC=C2)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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